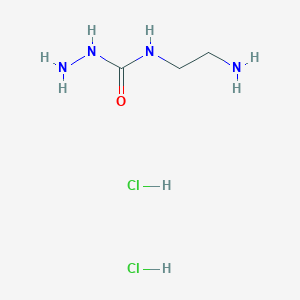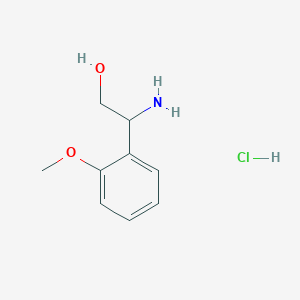![molecular formula C10H15BrN2O B1525130 2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1220030-09-0](/img/structure/B1525130.png)
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol
Vue d'ensemble
Description
The compound “2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol” is also known as "3-[(5-Bromo-4-methyl-2-pyridinyl)amino]-1-propanol" . It has a CAS Number of 1220019-47-5 and a molecular weight of 245.12 . The IUPAC name is “3-[(5-bromo-4-methyl-2-pyridinyl)amino]-1-propanol” and its InChI code is "1S/C9H13BrN2O/c1-7-5-9(11-3-2-4-13)12-6-8(7)10/h5-6,13H,2-4H2,1H3,(H,11,12)" .
Molecular Structure Analysis
The molecular formula of this compound is C9H13BrN2O . It has an average mass of 231.090 Da and a monoisotopic mass of 230.005463 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H13BrN2O), average mass (231.090 Da), and monoisotopic mass (230.005463 Da) .Applications De Recherche Scientifique
Synthesis and Antitumor Properties
The compound has been explored for its role in the synthesis of cytotoxic properties, particularly in nicotinamide derivatives. A study showed that derivatives synthesized through aromatic nucleophilic substitution reactions exhibited considerable in vitro antitumor properties against various human tumor cell lines, including breast cancer, suggesting its potential as a precursor in antitumor drug development Girgis, Hosni, & Barsoum, 2006.
Chemical Synthesis and Biological Activities
This compound is also utilized in the synthesis of heterocyclic β-amino acids, showing its importance in creating novel molecules with potential applications in peptide and peptidomimic synthesis. Such compounds are valuable for their versatility in designing new drugs and understanding biological mechanisms Bovy & Rico, 1993.
Metal-promoted Reactions
Research into metal-promoted reactions involving this compound has led to the development of nickel(II) complexes. These findings are significant for the field of coordination chemistry and catalysis, demonstrating the compound's flexibility in forming complexes with metals, which could be exploited in various catalytic and synthetic applications Segl′a & Jamnický, 1993.
Quantum Mechanical Investigations and Biological Activities
A palladium-catalyzed Suzuki cross-coupling reaction involving this compound has been studied for the synthesis of novel pyridine derivatives. Density Functional Theory (DFT) studies were conducted to understand the electronic properties of these derivatives, which were also evaluated for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential pharmaceutical applications Ahmad et al., 2017.
Propriétés
IUPAC Name |
2-[(5-bromo-4-methylpyridin-2-yl)amino]-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-4-9(12-5-8(7)11)13-10(2,3)6-14/h4-5,14H,6H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXDSULRSQZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-methyl-1-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



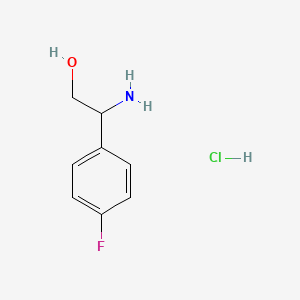
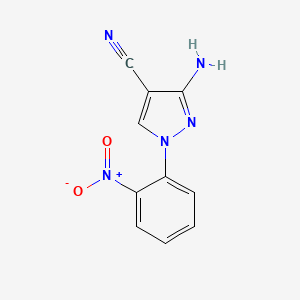
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)
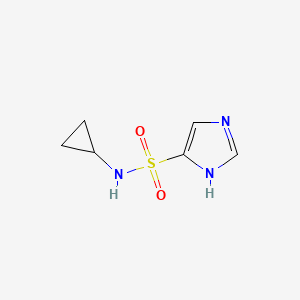
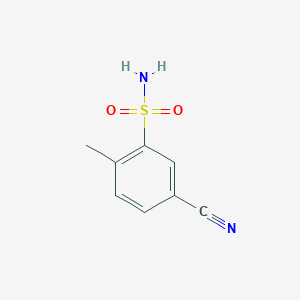
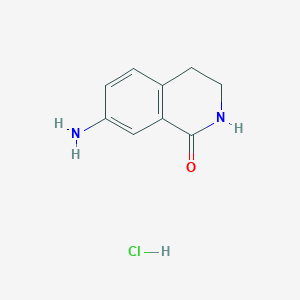
![1-(4-Fluorophenyl)-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol](/img/structure/B1525061.png)
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
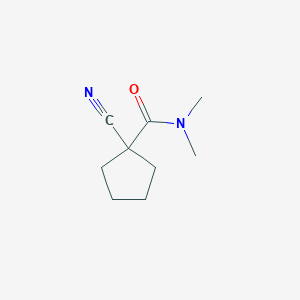

amino}acetic acid](/img/structure/B1525067.png)

